molecular formula C16H25BO3 B1432030 4-Propoxy-2-methylphenylboronic acid, pinacol ester CAS No. 1688702-80-8

4-Propoxy-2-methylphenylboronic acid, pinacol ester

Cat. No.: B1432030
CAS No.: 1688702-80-8
M. Wt: 276.2 g/mol
InChI Key: XKZKJMFESWWGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propoxy-2-methylphenylboronic acid, pinacol ester: is an organoboron compound with the molecular formula C16H25BO3 . It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol. This compound is used extensively in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxy-2-methylphenylboronic acid, pinacol ester typically involves the reaction of 4-Propoxy-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) are commonly used.

    Bases: Potassium carbonate or sodium hydroxide are often employed to neutralize the reaction medium.

    Solvents: Common solvents include ethanol, toluene, and water.

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Propoxy-2-methylphenylboronic acid, pinacol ester is unique due to its specific substituents, which can influence its reactivity and selectivity in cross-coupling reactions. The propoxy group can provide additional steric and electronic effects, potentially leading to different reaction outcomes compared to other similar boronic esters .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methyl-4-propoxyphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-7-10-18-13-8-9-14(12(2)11-13)17-19-15(3,4)16(5,6)20-17/h8-9,11H,7,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZKJMFESWWGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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